molecular formula C22H27BrN2 B13451252 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide

Cat. No.: B13451252
M. Wt: 399.4 g/mol
InChI Key: GYKYYGKCFDTIEO-UHFFFAOYSA-M
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Description

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide is a synthetic compound with a molecular formula of C22H27BrN2. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves the reaction of 4-bromo-2,2-diphenylbutyronitrile with 1-methylpiperidine. This reaction typically occurs in the presence of a base such as sodium carbonate and a catalytic amount of potassium iodide. The reaction is carried out in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product is often purified through crystallization or extraction methods to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromide ion with other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the piperidinium ring.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .

Scientific Research Applications

1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in pain management and as an analgesic.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-3,3-diphenylpropyl)-1-methyl-piperidinium Bromide involves its interaction with specific molecular targets. It is known to bind to opioid receptors, which are involved in pain modulation. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H27BrN2

Molecular Weight

399.4 g/mol

IUPAC Name

4-(1-methylpiperidin-1-ium-1-yl)-2,2-diphenylbutanenitrile;bromide

InChI

InChI=1S/C22H27N2.BrH/c1-24(16-9-4-10-17-24)18-15-22(19-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14H,4,9-10,15-18H2,1H3;1H/q+1;/p-1

InChI Key

GYKYYGKCFDTIEO-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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